molecular formula C13H7BrF2O B1302587 3-Bromo-3',4'-difluorobenzophenone CAS No. 844879-35-2

3-Bromo-3',4'-difluorobenzophenone

Cat. No.: B1302587
CAS No.: 844879-35-2
M. Wt: 297.09 g/mol
InChI Key: MXMRCWGRNCWZIQ-UHFFFAOYSA-N
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Description

3-Bromo-3’,4’-difluorobenzophenone is a chemical compound belonging to the class of benzophenones. It is characterized by the presence of bromine and fluorine atoms attached to the benzophenone structure. This compound is a yellow crystalline solid and is used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’,4’-difluorobenzophenone typically involves the bromination and fluorination of benzophenone derivatives. One common method includes the reaction of 3-bromobenzoyl chloride with 3,4-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of 3-Bromo-3’,4’-difluorobenzophenone may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’,4’-difluorobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of substituted benzophenone derivatives.

    Reduction: Formation of 3-bromo-3’,4’-difluorobenzhydrol.

    Oxidation: Formation of 3-bromo-3’,4’-difluorobenzoic acid.

Scientific Research Applications

3-Bromo-3’,4’-difluorobenzophenone is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-3’,4’-difluorobenzophenone involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-3’,5’-difluorobenzophenone
  • 3-Bromo-4’-fluorobenzophenone
  • 3,4-Difluorobenzyl bromide

Uniqueness

3-Bromo-3’,4’-difluorobenzophenone is unique due to the specific positioning of the bromine and fluorine atoms, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring selective reactivity and stability under various conditions .

Properties

IUPAC Name

(3-bromophenyl)-(3,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF2O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMRCWGRNCWZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373632
Record name 3-Bromo-3',4'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844879-35-2
Record name (3-Bromophenyl)(3,4-difluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844879-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-3',4'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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